1-Methylanthracene

Gas Chromatography Retention Index PAH Analysis

Select 1-Methylanthracene (CAS 610-48-0) for applications where methyl-group position determines biological activity, chromatographic retention, and photodegradation kinetics. Unlike 2-methylanthracene, the 1-isomer actively inhibits gap junctional intercellular communication (GJIC) in rat liver epithelial cells—a critical tumor-promotion endpoint. Its distinct Kovats retention index (323 on SE-52) enables unambiguous GC identification in complex environmental extracts. Using the 2- or 9-isomer invalidates quantitative calibration, compromises PAH source-apportionment accuracy, and yields false-negative bioassay results. Procure at certified purity for use as a reference standard, system suitability marker, or positive control in toxicological research.

Molecular Formula C15H12
Molecular Weight 192.25 g/mol
CAS No. 610-48-0
Cat. No. B1217907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylanthracene
CAS610-48-0
Synonyms1-methylanthracene
Molecular FormulaC15H12
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=CC3=CC=CC=C3C=C12
InChIInChI=1S/C15H12/c1-11-5-4-8-14-9-12-6-2-3-7-13(12)10-15(11)14/h2-10H,1H3
InChIKeyKZNJSFHJUQDYHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.40e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylanthracene (CAS 610-48-0) Properties and Procurement Specifications


1-Methylanthracene (CAS 610-48-0) is a monomethylated derivative of anthracene, classified as a three-ring polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₅H₁₂ and molecular weight 192.26 g/mol [1]. It exists as a crystalline solid at ambient temperature, typically white to pale yellow, with a melting point range of 86–88°C and boiling point of 363°C . The compound is soluble in common organic solvents including ethanol, diethyl ether, benzene, and acetic acid, but is insoluble in water [2]. As the 1-position methyl-substituted isomer of methylanthracene, it is commercially available from major chemical suppliers at purity grades typically ≥97% .

Why 1-Methylanthracene Cannot Be Substituted with Other Methylanthracene Isomers


Although 1-methylanthracene shares the same molecular formula (C₁₅H₁₂) and similar bulk physicochemical parameters with its positional isomers 2-methylanthracene and 9-methylanthracene, these structural analogues exhibit profound functional divergence that precludes simple substitution [1]. The methyl group position on the anthracene ring system determines critical molecular properties including steric interactions at the bay-region, electronic conjugation patterns, photodegradation kinetics, and biological activity profiles [2]. For procurement decisions in analytical chemistry, environmental monitoring, or toxicological research, isomer identity is non-interchangeable—selecting the incorrect methylanthracene isomer invalidates quantitative calibration, compromises source-apportionment accuracy, and produces false-negative or false-positive results in bioactivity assays [3]. The evidence below quantifies these differentiation dimensions across multiple analytical and functional endpoints.

1-Methylanthracene Quantitative Differentiation Evidence: Head-to-Head Comparisons with Isomers and Parent Compound


GC Retention Index Differentiation: 1-Methylanthracene Versus Parent Anthracene on SE-52 Stationary Phase

1-Methylanthracene exhibits a Kovats retention index of 323 on SE-52 capillary column under programmed-temperature gas chromatography conditions [1]. This value provides a quantitative basis for chromatographic differentiation from the parent compound anthracene, which has a retention index of 300 under identical conditions. The 23-unit increase in retention index reflects the additional methyl group's contribution to chromatographic retention, enabling unambiguous peak assignment in complex PAH mixtures.

Gas Chromatography Retention Index PAH Analysis

Gap Junctional Intercellular Communication Inhibition: 1-Methylanthracene Activity Contrasted with Inactive 2-Methylanthracene

In a direct comparative study using rat liver epithelial cell models, 1-methylanthracene (1-MeA) demonstrated significant inhibition of gap junctional intercellular communication (GJIC), a hallmark of tumor-promoting activity, whereas the structurally near-identical isomer 2-methylanthracene (2-MeA) showed no measurable effect [1]. This functional divergence is attributed to steric interactions of the methyl group at the 1-position, which alters molecular conformation and biological recognition compared to the 2-substituted isomer [2].

Toxicology Tumor Promotion Gap Junction Inhibition

Environmental Sediment Concentration Comparison: 1-Methylanthracene Versus Parent Anthracene

Analysis of Czech river sediments revealed that monomethylated anthracenes (MeAnt), including 1-methylanthracene, were present at concentrations exceeding those of the parent compound anthracene in the majority of sampling sites [1]. Specifically, while parent phenanthrene generally dominated over its methylated derivatives, both methylated naphthalenes and methylated anthracenes showed the opposite trend—higher environmental abundance of methylated forms relative to parent compounds. 1-Methylanthracene, along with other MeAnt isomers, demonstrated weak AhR-mediated activity and contributed to GJIC inhibition at environmentally relevant concentrations.

Environmental Monitoring Sediment Analysis PAH Contamination

UV-Vis Spectroscopic Differentiation: Simultaneous Quantification of 1-Methylanthracene and 9-Methylanthracene Isomers

1-Methylanthracene and 9-methylanthracene can be simultaneously quantified in mixed solutions using UV-Vis absorbance spectroscopy due to their distinct absorption profiles in the ultraviolet region [1]. A multicomponent spectrophotometric method enables determination of both isomers without chromatographic separation, leveraging the differential absorbance maxima and spectral features that arise from the distinct electronic environments of the methyl substituents at the 1- versus 9-positions of the anthracene ring system. This method provides a practical approach for laboratories requiring isomer-specific quantification without advanced chromatographic infrastructure.

UV-Vis Spectroscopy Isomer Discrimination Quantitative Analysis

Methyl Group Rotational Barrier Energy: 1-Methylanthracene Versus 2-Methylanthracene

Theoretical investigations using time-dependent density functional theory (TD-DFT) at the B3LYP/6-31+G(d) level reveal substantial differences in the methyl group rotational potential energy surfaces between 1-methylanthracene and 2-methylanthracene [1]. The barrier heights and the phase of the potential energy curve are fundamentally different between these two isomers and depend strongly on the electronic state (ground state versus excited state). These computational findings indicate that the conformational dynamics and, consequently, the photophysical behavior of 1-methylanthracene are distinct from those of its 2-substituted isomer.

DFT Calculations Electronic Spectroscopy Molecular Conformation

1-Methylanthracene (CAS 610-48-0) Primary Procurement-Driven Application Scenarios


Environmental PAH Monitoring and Source Apportionment Analysis

Environmental analytical laboratories should procure 1-methylanthracene as a certified reference standard for the quantification of methylated PAHs in sediment, soil, water, and air particulate samples. As established in Section 3 Evidence 3, methylated anthracenes, including 1-methylanthracene, frequently exceed parent anthracene concentrations in environmental matrices [1]. The compound's Kovats retention index of 323 on SE-52 columns (Evidence 1) enables unambiguous chromatographic identification in complex environmental extracts [2]. Accurate quantification is essential for PAH source fingerprinting, distinguishing petrogenic from pyrogenic contamination sources, and for regulatory compliance monitoring where methylated PAH reporting is increasingly required.

Toxicological Mechanism Studies of PAH-Mediated Tumor Promotion

Researchers investigating non-genotoxic mechanisms of PAH carcinogenesis, particularly gap junctional intercellular communication (GJIC) inhibition as a tumor promotion hallmark, require 1-methylanthracene rather than its isomer 2-methylanthracene. As demonstrated in Evidence 2, 1-MeA actively inhibits GJIC in rat liver epithelial cells, whereas 2-MeA exhibits no measurable activity in this assay [3]. This functional specificity makes 1-methylanthracene an essential positive control compound for GJIC inhibition studies and a key reference material for structure-activity relationship investigations of methylated PAH congeners.

GC-MS and HPLC Analytical Method Development and Validation

Chromatography laboratories developing or validating methods for PAH and alkyl-PAH analysis require 1-methylanthracene as a system suitability standard and retention time marker. The compound's distinct retention characteristics on both GC stationary phases (Evidence 1) and reverse-phase HPLC columns [4] provide a reference point for optimizing separation of methylanthracene isomers from parent anthracene and other PAH compounds. Method developers should procure this compound at certified purity (≥97%) to ensure accurate calibration curve preparation and method detection limit determination for regulatory environmental analysis.

Computational Chemistry and Photophysical Property Studies

Physical chemists and computational researchers studying anthracene derivatives' conformational dynamics, electronic structure, and spectroscopic properties should select 1-methylanthracene for investigations where methyl group position-dependent effects are of interest. As established in Evidence 5, the methyl group rotational barrier and potential energy surface of 1-methylanthracene differ fundamentally from that of 2-methylanthracene, with electronic-state-dependent behavior [5]. These computational findings provide a basis for understanding substituent position effects on photophysical properties, fluorescence behavior, and potential applications in molecular electronics or organic semiconductor research.

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